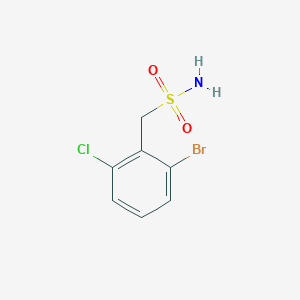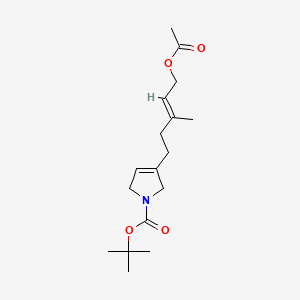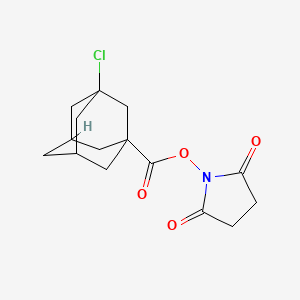
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a pyrrolidinone ring and an adamantane core, which contribute to its distinct chemical behavior .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate typically involves the reaction of 3-chloroadamantane-1-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the adamantane core can be substituted with other nucleophiles.
Hydrolysis: The ester bond between the pyrrolidinone ring and the adamantane core can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are substituted adamantane derivatives.
Hydrolysis: The major products are 3-chloroadamantane-1-carboxylic acid and N-hydroxysuccinimide.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved in these processes are often related to the regulation of cellular signaling and metabolic pathways .
類似化合物との比較
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-bromoadamantane-1-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 3-iodoadamantane-1-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 3-fluoroadamantane-1-carboxylate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate is unique due to the presence of the chlorine atom in the adamantane core, which imparts distinct reactivity and stability compared to its halogenated analogs.
特性
分子式 |
C15H18ClNO4 |
|---|---|
分子量 |
311.76 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C15H18ClNO4/c16-15-6-9-3-10(7-15)5-14(4-9,8-15)13(20)21-17-11(18)1-2-12(17)19/h9-10H,1-8H2 |
InChIキー |
LZPCRQLJDDUNQD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C23CC4CC(C2)CC(C4)(C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)
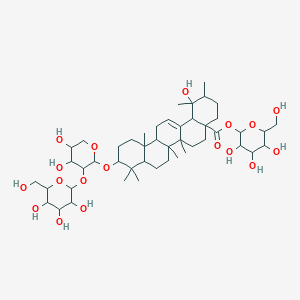
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)
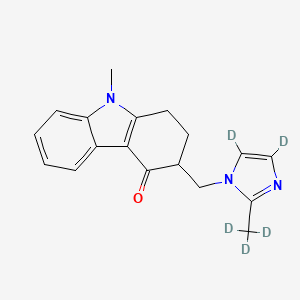
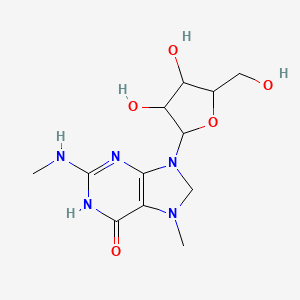
![2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B15128044.png)
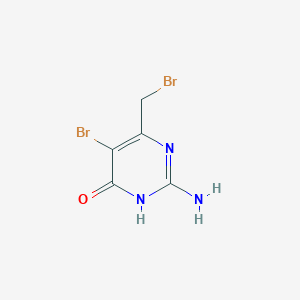
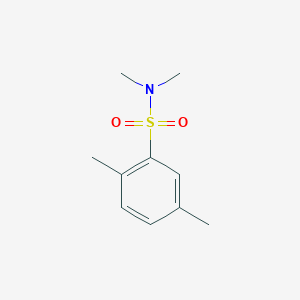
![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)
